molecular formula C13H14O2 B1600244 2-(Dimethoxymethyl)naphthalene CAS No. 77196-31-7

2-(Dimethoxymethyl)naphthalene

Cat. No.: B1600244
CAS No.: 77196-31-7
M. Wt: 202.25 g/mol
InChI Key: DUWXVMIEMVFNGD-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)naphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, where the hydrogen atom at the second position is replaced by a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethoxymethyl)naphthalene can be synthesized from 2-naphthaldehyde and trimethoxymethane. The reaction typically involves the use of amberlyst-15 as a catalyst in acetonitrile, and the reaction is carried out for about one hour . The yield of this reaction is reported to be high, making it an efficient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis from 2-naphthaldehyde and trimethoxymethane can be scaled up for industrial purposes. The use of robust catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones.

    Reduction: Reduction reactions can convert the compound into naphthalenes with different substituents.

    Substitution: Electrophilic aromatic substitution reactions are common, where the dimethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Various substituted naphthalenes

    Substitution: Different functionalized naphthalenes depending on the substituent introduced

Scientific Research Applications

2-(Dimethoxymethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving aromatic hydrocarbons and their biological interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)naphthalene involves its interaction with various molecular targets. The dimethoxymethyl group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards electrophiles. The aromatic ring structure allows for π-π interactions, which can influence its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, simpler in structure.

    2-Methylnaphthalene: Similar but with a methyl group instead of a dimethoxymethyl group.

    2-Naphthaldehyde: The precursor in the synthesis of 2-(Dimethoxymethyl)naphthalene.

Uniqueness

This compound is unique due to the presence of the dimethoxymethyl group, which imparts different chemical reactivity and potential applications compared to its simpler analogs. This functional group allows for more diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(dimethoxymethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-14-13(15-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWXVMIEMVFNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466128
Record name 2-(dimethoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77196-31-7
Record name 2-(dimethoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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